4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing organic compounds characterized by a 1,3,2-dioxaborolane ring structure. These compounds are of interest due to their utility in various chemical reactions and their potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related dioxaborolane compounds typically involves the use of rhodium-catalyzed hydroboration reactions. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through the hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the tetrahydro-2H-pyran-2-yl group.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the structure of a phenylsulfonyl substituted dioxaborolane was determined, revealing a monoclinic space group and no significant intramolecular or intermolecular interactions with the boron atom . Similarly, the structure of other derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed by spectroscopic methods and X-ray diffraction, with DFT studies corroborating the findings .
Chemical Reactions Analysis
Dioxaborolane compounds are known to participate in various chemical reactions, often serving as intermediates or building blocks. For example, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been identified as a bifunctional building block for combinatorial chemistry, with its reactivity influenced by the orientation of the dioxaborolane ring and the bond angles of the BO2 group . The differences in the HOMO and LUMO distributions, as revealed by ab initio calculations, correspond to the observed differences in chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can vary significantly depending on their molecular structure. For instance, the structural versatility of pyrene-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) derivatives has been demonstrated by the isolation of various polymorphs and co-crystals, which exhibit different densities, stabilities, and packing modes . These properties are crucial for understanding the compound's behavior in different environments and its suitability for specific applications.
Scientific Research Applications
H2O2 Detection in Living Cells
A derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), was synthesized for H2O2 detection in living cells. It displays outstanding sensitivity and selectivity towards H2O2, highlighting the potential of such compounds in biosensing and cellular studies (Nie et al., 2020).
Brightness Emission-Tuned Nanoparticles
The compound has been utilized in the synthesis of enhanced brightness, emission-tuned nanoparticles. These nanoparticles show potential for applications in bioimaging and fluorescent tagging due to their high fluorescence quantum yields and tunable emission properties (Fischer et al., 2013).
Molecular Structure Analysis
Research on its derivatives demonstrates the compound's utility in structural chemistry, providing insights into molecular configurations and interactions, which are vital for developing new materials with desired chemical and physical properties (Coombs et al., 2006).
Structural Versatility in Crystal Design
Studies have explored the structural versatility of related pyrene derivatives, which aids in the design and development of novel materials for various technological applications, such as organic electronics and photovoltaics (Batsanov et al., 2012).
Fluorescence Emission Properties
The synthesis and analysis of related compounds have shed light on their fluorescence emission properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Liao et al., 2022).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Phenylboronic acid pinacol ester, a related compound, is known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This suggests that 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester may also participate in similar reactions.
Biochemical Pathways
It’s known that boronic acids and their esters can participate in various biochemical reactions, including the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the ph of the environment . This suggests that the bioavailability of this compound could be influenced by these factors.
Result of Action
It’s known that boronic acids and their esters are considered for their potential in the design of new drugs and drug delivery devices .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLVUFARFCCCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619073 |
Source
|
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
850568-69-3 |
Source
|
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.